An In-Depth Technical Guide to 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: A Key Pharmaceutical Intermediate
An In-Depth Technical Guide to 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: A Key Pharmaceutical Intermediate
Introduction
In the landscape of modern drug discovery and development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). 1-(2-Chloro-6-fluorophenyl)ethan-1-amine and its hydrochloride salt represent a class of such critical intermediates. The specific arrangement of chloro and fluoro substituents on the phenyl ring, combined with the chiral amine center, provides a unique scaffold for the construction of novel therapeutics, particularly those targeting the central nervous system.[1] This technical guide offers a comprehensive overview of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, analytical characterization, and applications, with a focus on the scientific rationale behind the methodologies presented.
Chemical Identity and Physicochemical Properties
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a chiral compound that exists as a racemic mixture or as individual enantiomers. The specific form is crucial for its application in stereospecific synthesis.
Table 1: Chemical Identification of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine and its Salts
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 1-(2-Chloro-6-fluorophenyl)ethan-1-amine | 1000878-44-3 | C₈H₉ClFN | 173.62 | Racemic Free Base |
| 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride | 1375474-27-3 | C₈H₁₀Cl₂FN | 210.08 | Racemic Hydrochloride Salt |
| (R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride | 1100575-44-7 | C₈H₁₀Cl₂FN | 210.08 | (R)-Enantiomer Hydrochloride Salt |
| (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride | 1000878-48-7 | C₈H₁₀Cl₂FN | 210.08 | (S)-Enantiomer Hydrochloride Salt |
Physicochemical Properties:
The hydrochloride salt is typically an off-white to light yellow solid.[2] While specific solubility data is not extensively published, it is expected to have higher solubility in polar solvents compared to the free base. It should be stored in a cool, dry place under an inert atmosphere.[3]
Table 2: Physicochemical Properties of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride (Racemic)
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry | [2] |
Synthesis and Manufacturing
The synthesis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is typically achieved through a multi-step process, commencing with the corresponding ketone. The key transformation is the reductive amination of the ketone precursor.
Figure 1: General synthetic workflow for 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
Experimental Protocol: Synthesis of Racemic 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
This protocol is a representative procedure based on established chemical transformations.
Step 1: Synthesis of 1-(2-Chloro-6-fluorophenyl)ethan-1-one
-
To a solution of 2-chloro-6-fluorobenzaldehyde in an anhydrous ether solvent (e.g., diethyl ether or THF), add a Grignard reagent such as methylmagnesium bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-chloro-6-fluorophenyl)ethan-1-ol.
-
Dissolve the crude alcohol in a suitable solvent like dichloromethane and treat with an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or perform a Swern oxidation) to afford 1-(2-chloro-6-fluorophenyl)ethan-1-one.
-
Purify the ketone by column chromatography.
Step 2: Reductive Amination
-
Dissolve 1-(2-chloro-6-fluorophenyl)ethan-1-one in a solvent such as methanol.
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Introduce a reducing agent. For catalytic hydrogenation, a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is used. Alternatively, a chemical reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can be employed.[4]
-
Stir the reaction at room temperature until completion.
Step 3: Hydrochloride Salt Formation
-
After the reaction is complete, filter off the catalyst (if used) and concentrate the solution.
-
Dissolve the resulting crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent like isopropanol or ether.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
Chiral Resolution
For applications requiring a single enantiomer, the racemic amine can be resolved using a chiral resolving agent, such as tartaric acid or its derivatives.[5][6][7]
Protocol 2: Chiral Resolution using (+)-Tartaric Acid
-
Dissolve the racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, possibly with gentle heating.
-
Add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to facilitate the crystallization of one of the diastereomeric salts. The diastereomeric salt of one enantiomer will be less soluble and will precipitate out.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
To liberate the free amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the enantiomerically enriched amine with an organic solvent.
-
The enantiomeric purity can be determined by chiral HPLC or by NMR using a chiral shift reagent.
-
The other enantiomer can be recovered from the mother liquor.
Figure 2: Workflow for the chiral resolution of 1-(2-chloro-6-fluorophenyl)ethan-1-amine.
Analytical Characterization
The identity and purity of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride are confirmed using a variety of analytical techniques.
Table 3: Representative Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. A quartet for the methine proton (CH-NH₂) and a doublet for the methyl group (CH₃). The amine protons may appear as a broad singlet.[3][8] |
| ¹³C NMR | Aromatic carbons with characteristic shifts influenced by the chloro and fluoro substituents. Aliphatic carbons for the methine and methyl groups.[3][8] |
| FTIR (cm⁻¹) | N-H stretching vibrations for the amine group, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-Cl and C-F stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₉ClFN) and characteristic fragmentation patterns.[9] |
Applications in Drug Development
1-(2-Chloro-6-fluorophenyl)ethan-1-amine, particularly its (S)-enantiomer, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary application lies in the construction of molecules targeting the central nervous system.[1] The specific stereochemistry and substitution pattern of this intermediate are often essential for achieving the desired pharmacological activity and receptor binding.
While specific, publicly disclosed, marketed drugs directly utilizing this intermediate are not readily identifiable, its structural motifs are present in numerous patented compounds under investigation for a range of therapeutic areas. For instance, similar chloro-fluoro-substituted phenylamine structures are key components in the synthesis of kinase inhibitors for oncology.[10]
Safety and Handling
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning[2]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.[12]
Toxicological Information:
Detailed toxicological properties have not been fully investigated. Overexposure may result in serious illness.[2]
Conclusion
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a valuable and versatile chiral building block in the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical methodologies. The ability to resolve the racemic mixture into its constituent enantiomers is critical for its application in the stereospecific synthesis of complex APIs. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists working to develop the next generation of therapeutics.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]
- Google Patents. (2013). United States - ( 12 ) Reissued Patent.
- Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
-
PubMed. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Retrieved from [Link]
-
LookChem. (n.d.). 1-(2-chloro-6-fluorophenyl)ethan-1-amine. Retrieved from [Link]
-
PubMed. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
European Patent Office. (2020). PROCESS FOR THE PREPARATION OF LENVATINIB - EP 3620452 A1. Retrieved from [Link]
Sources
- 1. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. rsc.org [rsc.org]
- 4. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE | 1375474-27-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. rsc.org [rsc.org]
- 9. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. aaronchem.com [aaronchem.com]
